molecular formula C14H14N2O B185125 4-Amino-N-benzylbenzamide CAS No. 54977-92-3

4-Amino-N-benzylbenzamide

Cat. No.: B185125
CAS No.: 54977-92-3
M. Wt: 226.27 g/mol
InChI Key: ZWMQLNXGNSNUEO-UHFFFAOYSA-N
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Description

4-Amino-N-benzylbenzamide is a compound with the molecular formula C14H14N2O . It is also known by other names such as N-benzyl p-aminobenzamide and has a molecular weight of 226.27 g/mol . It is used as a precursor to α-substituted benzylamines and as an indicator for the titration of butyllithium and other lithium bases .


Synthesis Analysis

The synthesis of benzamides, including this compound, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C14H14N2O/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17) . The Canonical SMILES string is C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.27 g/mol . It has a XLogP3 value of 1.5, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 226.110613074 g/mol . The topological polar surface area is 55.1 Ų , and it has a heavy atom count of 17 .

Scientific Research Applications

Anticonvulsant Properties

4-Amino-N-benzylbenzamide and its derivatives have shown significant anticonvulsant activities. Studies have indicated that these compounds, when tested in animal models, are effective against seizures induced by electroshock and pentylenetetrazole, suggesting their potential in epilepsy treatment. For instance, 4-amino-N-amylbenzamide demonstrated potent effects against maximal electroshock seizures, and d,l-4-amino-N-(alpha-methylbenzyl)-benzamide showed high levels of anticonvulsant activity (Clark et al., 1984), (Diouf et al., 1997).

Antioxidant Activity

Amino-substituted benzamide derivatives, including those related to this compound, have been recognized for their capacity as antioxidants. They act by scavenging free radicals, an important aspect in understanding their potential therapeutic applications. Electrochemical studies on these compounds have provided insights into their free radical scavenging activities (Jovanović et al., 2020).

Corrosion Inhibition

This compound derivatives have been investigated for their inhibitory effects on metal corrosion. One study found that 4-amino-N-benzylidene-benzamide Schiff base was effective in protecting mild steel in acidic solutions, highlighting its potential use in industrial applications (Şahin et al., 2020).

Synthesis of Quinazolinones

This compound is also used in the synthesis of complex organic compounds, such as quinazolinones. A novel method involving palladium-catalyzed reactions was developed to synthesize 4-phenylquinazolinones, indicating its importance in organic synthesis (Hikawa et al., 2012).

Antimicrobial and Antifungal Agents

Derivatives of this compound have been explored for their antimicrobial properties. Studies have shown their effectiveness against various bacteria, including methicillin-resistant Staphylococcus aureus, and their potential as selective antifungal agents (Krátký et al., 2021).

Cancer Research

Certain derivatives of this compound have been identified as potential anticancer agents. For example, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877) was discovered as an inhibitor of the kinesin spindle protein, showing promise in the treatment of cancer (Theoclitou et al., 2011).

Safety and Hazards

4-Amino-N-benzylbenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-amino-N-benzylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMQLNXGNSNUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342025
Record name 4-Amino-N-benzylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795141
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

54977-92-3
Record name 4-Amino-N-(phenylmethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54977-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-benzylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-benzylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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